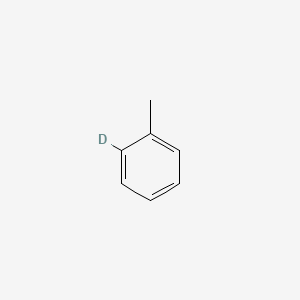![molecular formula C40H60O4Si B15126159 17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is a complex organic compound characterized by its unique structure, which includes multiple rings and a silicon-based linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key step involves the introduction of the dimethylsilanediyl group, which is achieved through a series of reactions including silylation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the silicon-oxygen bonds.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The scalability of the synthesis process is crucial for its application in various industries.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the structure.
Reduction: Reduction reactions can be used to modify the functional groups attached to the steroidal rings.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents and organometallic compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new drugs targeting specific pathways.
Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon-oxygen linkage may play a role in modulating the compound’s activity, potentially enhancing its binding affinity or stability. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Androst-4-en-3-one derivatives: These compounds share a similar steroidal backbone but lack the silicon-based linkage.
Dimethylsilanediyl derivatives: Compounds with similar silicon-oxygen linkages but different organic frameworks.
Uniqueness: The uniqueness of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one lies in its combination of a steroidal structure with a silicon-based linkage, which imparts distinct chemical and physical properties. This combination is relatively rare and offers unique opportunities for research and application.
Propriétés
Formule moléculaire |
C40H60O4Si |
|---|---|
Poids moléculaire |
633.0 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17-[[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3/t29-,30-,31-,32-,33-,34-,35?,36?,37-,38-,39-,40-/m0/s1 |
Clé InChI |
FKAPETDRFJWMCD-CJIHQSFNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O[Si](C)(C)OC4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |
SMILES canonique |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
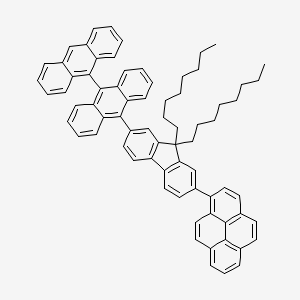
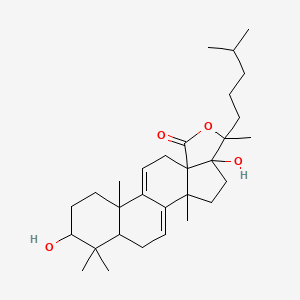
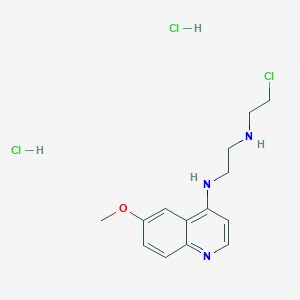
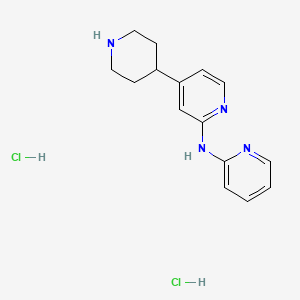
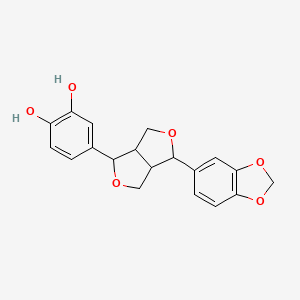
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
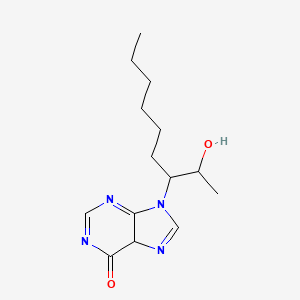
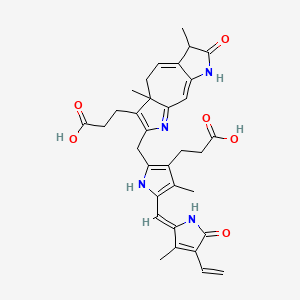
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)
![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1,4,8,11,14,18,21,24,28-nonaene-6,7,16,17,26,27-hexone](/img/structure/B15126149.png)
